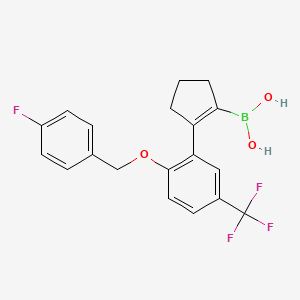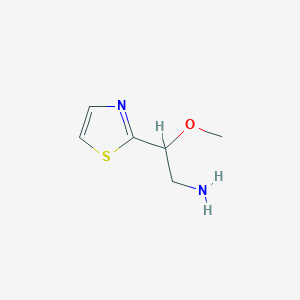
2-Methoxy-2-(1,3-thiazol-2-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-2-(1,3-thiazol-2-yl)ethan-1-amine is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
One common synthetic route for 2-Methoxy-2-(1,3-thiazol-2-yl)ethan-1-amine involves the reaction of 1,2-dichloroethane with 1-methyl-1H-thiazol-2-amine to form an intermediate. This intermediate is then reacted with methoxyamine to introduce the methoxy group into the thiazole ring, resulting in the formation of the target compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods often require the use of specialized equipment and conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve efficient production.
化学反応の分析
Types of Reactions
2-Methoxy-2-(1,3-thiazol-2-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The methoxy and amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions, such as temperature and solvent choice, are tailored to the specific type of reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiazole derivatives with different functional groups.
科学的研究の応用
2-Methoxy-2-(1,3-thiazol-2-yl)ethan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
作用機序
The mechanism of action of 2-Methoxy-2-(1,3-thiazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Some similar compounds to 2-Methoxy-2-(1,3-thiazol-2-yl)ethan-1-amine include:
- 2-(5-Methoxy-1H-indol-3-yl)ethan-1-amine
- 2-(6-Methoxy-1H-indol-3-yl)ethan-1-amine hydrochloride
- 4-Phenyl-1,3-thiazol-2-amine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties
特性
分子式 |
C6H10N2OS |
|---|---|
分子量 |
158.22 g/mol |
IUPAC名 |
2-methoxy-2-(1,3-thiazol-2-yl)ethanamine |
InChI |
InChI=1S/C6H10N2OS/c1-9-5(4-7)6-8-2-3-10-6/h2-3,5H,4,7H2,1H3 |
InChIキー |
ZOTCSCFMXWBVEJ-UHFFFAOYSA-N |
正規SMILES |
COC(CN)C1=NC=CS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


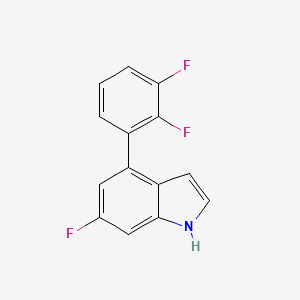
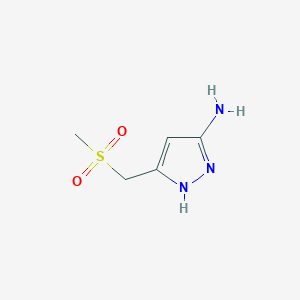
![5-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B15242062.png)



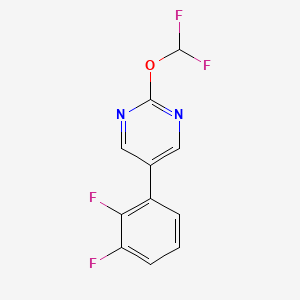


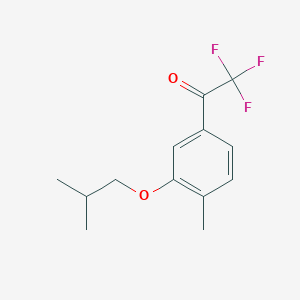
![1-[4-Hydroxy-5-methyl-2-(propan-2-YL)phenyl]propan-1-one](/img/structure/B15242131.png)
![tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-6-yl)carbamate](/img/structure/B15242132.png)
